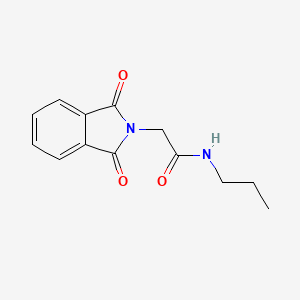
2-Isoindolineacetamide, 1-3-dioxo-N-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isoindolineacetamide, 1-3-dioxo-N-propyl- is a chemical compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Méthodes De Préparation
The synthesis of 2-Isoindolineacetamide, 1-3-dioxo-N-propyl- typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Analyse Des Réactions Chimiques
2-Isoindolineacetamide, 1-3-dioxo-N-propyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield different isoindoline derivatives.
Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the aromatic nature of the isoindoline nucleus.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug development.
Medicine: Isoindoline-1,3-dione derivatives are being explored for their therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of dyes, colorants, and polymer additives.
Mécanisme D'action
The mechanism of action of 2-Isoindolineacetamide, 1-3-dioxo-N-propyl- involves its interaction with specific molecular targets and pathways. Additionally, these compounds can inhibit β-amyloid protein aggregation, indicating a potential role in the treatment of Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
2-Isoindolineacetamide, 1-3-dioxo-N-propyl- can be compared with other similar compounds such as:
N-isoindoline-1,3-dione: Known for its diverse chemical reactivity and applications in pharmaceuticals and other industries.
Fused multifunctionalized isoindole-1,3-diones: These compounds have multiple rings and complex structures, offering a broad potential for use in chemical production and clinical medicine.
Propriétés
Numéro CAS |
74169-71-4 |
|---|---|
Formule moléculaire |
C13H14N2O3 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
2-(1,3-dioxoisoindol-2-yl)-N-propylacetamide |
InChI |
InChI=1S/C13H14N2O3/c1-2-7-14-11(16)8-15-12(17)9-5-3-4-6-10(9)13(15)18/h3-6H,2,7-8H2,1H3,(H,14,16) |
Clé InChI |
AKJUOSJWOKVRRD-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


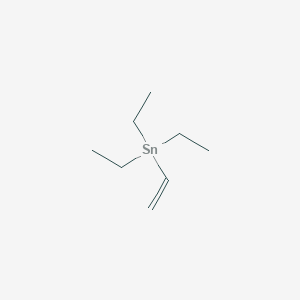
![4-(4-cyclohexylpiperazin-1-yl)-7,8-dimethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B14157006.png)
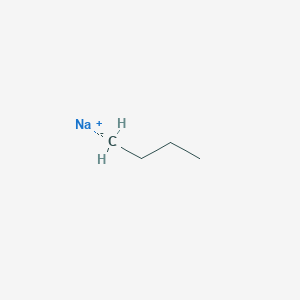
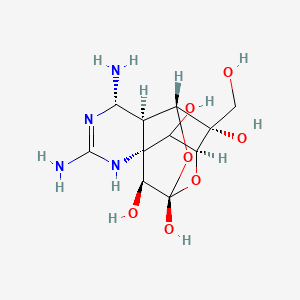
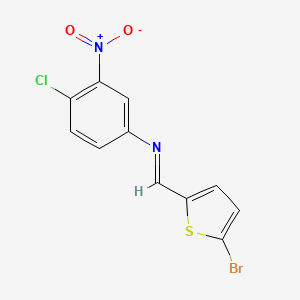
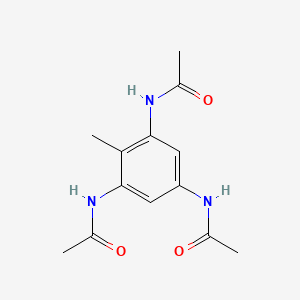
![5-bromo-2-methoxy-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B14157030.png)
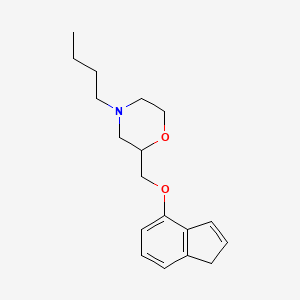
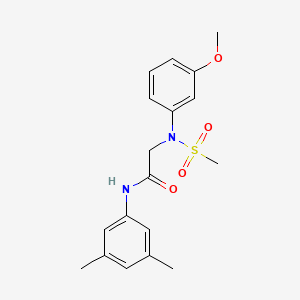

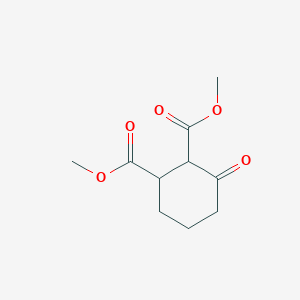
![1-Benzyl-2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14157048.png)
![2-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B14157054.png)

